2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19818575
InChI: InChI=1S/C6H10F2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2
SMILES:
Molecular Formula: C6H10F2N2
Molecular Weight: 148.15 g/mol

2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane

CAS No.:

Cat. No.: VC19818575

Molecular Formula: C6H10F2N2

Molecular Weight: 148.15 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane -

Specification

Molecular Formula C6H10F2N2
Molecular Weight 148.15 g/mol
IUPAC Name 2,3-difluoro-1,4-diazabicyclo[2.2.2]octane
Standard InChI InChI=1S/C6H10F2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2
Standard InChI Key CFBMNVWIJDITSF-UHFFFAOYSA-N
Canonical SMILES C1CN2CCN1C(C2F)F

Introduction

Synthesis and Production Methods

Synthetic Routes and Reaction Conditions

Structural and Crystallographic Analysis

Molecular Geometry

X-ray crystallographic data reveal that 2,3-difluoro-1,4-diazabicyclo[2.2.2]octane adopts a triclinic crystal system with unit cell parameters a=5.9169(4)A˚a = 5.9169(4) \, \text{Å}, b=8.1225(7)A˚b = 8.1225(7) \, \text{Å}, and c=11.6546(8)A˚c = 11.6546(8) \, \text{Å} . The fluorine atoms occupy equatorial positions on the bicyclic framework, resulting in a planar arrangement that minimizes steric strain (Figure 1) .

Table 1: Crystallographic Data

ParameterValue
Crystal systemTriclinic
Space groupP1P\overline{1}
Unit cell volume526.95(7) ų
Z (molecules/unit cell)2
R-factor0.0389

Electronic Effects of Fluorine Substitution

The electronegativity of fluorine induces significant electron-withdrawing effects, polarizing the C–F bonds and altering the electron density distribution within the bicyclic system. This polarization enhances the compound’s susceptibility to nucleophilic attack at the carbon atoms adjacent to fluorine, a property exploited in subsequent derivatization reactions .

Chemical Reactivity and Derivative Formation

Substitution Reactions

The fluorine atoms in 2,3-difluoro-1,4-diazabicyclo[2.2.2]octane undergo nucleophilic substitution with reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN). These reactions typically proceed in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C), yielding azido or thiocyano derivatives .

Fluorine-Specific Transformations

Recent studies highlight the compound’s role as a fluorinating agent in electrophilic aromatic substitution reactions. Its ability to transfer fluorine atoms to electron-rich aromatic systems (e.g., anisole derivatives) has been demonstrated under mild conditions, expanding its utility in organofluorine chemistry .

Applications in Scientific Research

Catalysis

The rigid bicyclic structure and electron-deficient nature of 2,3-difluoro-1,4-diazabicyclo[2.2.2]octane make it a promising ligand in transition-metal catalysis. Preliminary studies indicate its efficacy in palladium-catalyzed cross-coupling reactions, where it stabilizes metal centers and enhances catalytic turnover .

Materials Science

Incorporation of the compound into polymeric matrices has been explored to create fluorinated materials with enhanced thermal stability and chemical resistance. These materials show potential in coatings for aerospace and electronics applications .

Comparative Analysis with Halogenated Analogs

Chloro vs. Fluoro Derivatives

Compared to its chloro-substituted analog (2,3-dichloro-1,4-diazabicyclo[2.2.2]octane), the difluoro compound exhibits:

  • Higher electronegativity: Greater polarization of C–X bonds (X = F, Cl).

  • Reduced steric bulk: Smaller atomic radius of fluorine minimizes steric hindrance.

  • Enhanced stability: Resistance to hydrolysis under acidic conditions .

Bromo and Iodo Analogs

Bromo and iodo derivatives, while more reactive in nucleophilic substitutions, suffer from lower thermal stability and increased susceptibility to oxidative degradation. The difluoro compound strikes a balance between reactivity and durability, making it preferable for applications requiring long-term stability .

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